N-Methylformamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHHXGZTWNVVOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO | |
| Record name | N-METHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-METHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |
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| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025608 | |
| Record name | N-Methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-methylformamide is a clear colorless liquid with a slight amine odor. (NTP, 1992), Colorless liquid; [ICSC] Pale yellow or colorless liquid; [Alfa Aesar MSDS], Liquid, COLOURLESS VISCOUS LIQUID. | |
| Record name | N-METHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
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| Record name | N-Methylformamide | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | N-METHYLFORMAMIDE | |
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Boiling Point |
356 to 365 °F at 760 mmHg (NTP, 1992), 180-185 °C, 182.5 °C | |
| Record name | N-METHYLFORMAMIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-METHYLFORMAMIDE | |
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| Record name | N-METHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
208 °F (NTP, 1992), 98 °C, 98 °C c.c. | |
| Record name | N-METHYLFORMAMIDE | |
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| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-METHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in acetone, ethanol., Miscible in water, 1000 mg/mL at 25 °C, Solubility in water: good, Water miscible, Ethanol miscible, Ether immiscible | |
| Record name | N-METHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-METHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |
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| Record name | N-Methylformamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | N-METHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | N-METHYLFORMAMIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
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Density |
1.011 at 66 °F (NTP, 1992) - Denser than water; will sink, 0.9961 g/cu cm @ 25 °C, Density (at 20 °C): 1.003 g/cm³ | |
| Record name | N-METHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-METHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-METHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 2.04 | |
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Vapor Pressure |
0.2 mmHg at 77 °F (NTP, 1992), 0.25 [mmHg], 0.253 mm Hg @ 25 °C | |
| Record name | N-METHYLFORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-Methylformamide | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
123-39-7, 863653-47-8, 87955-92-8 | |
| Record name | N-METHYLFORMAMIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20654 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-Methylformamide | |
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| Record name | N-METHYLFORMAMIDE | |
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| Record name | N-methylformamide | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLFORMAMIDE | |
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| Record name | N-Methylformamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
-40 °F (NTP, 1992), -5.4 °C, -3.8 °C, -3 °C | |
| Record name | N-METHYLFORMAMIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/20654 | |
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| Record name | N-METHYLFORMAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/100 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Methylformamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | N-METHYLFORMAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1087 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Reaction Pathways of N Methylformamide
Electrochemical Synthesis of N-Methylformamide
Electrochemical methodologies provide a transformative approach to the sustainable synthesis of this compound by enabling precise, energy-efficient transformations, often utilizing readily available feedstocks like methylamine (B109427) and methanol (B129727). nih.govresearcher.life The process typically involves the selective electrochemical N-formylation of methylamine using methanol as both a reagent and solvent, facilitated by simple glassy carbon electrodes. nih.gov
One significant reaction pathway in the electrochemical synthesis of this compound involves the direct oxidation of a hemiaminal intermediate. nih.govresearcher.life This pathway is particularly dominant in certain electrolyte conditions, such as neutral NaClO₄. nih.gov In situ Fourier-transform infrared (FTIR) spectroscopy and complementary synthetic experiments have provided mechanistic insights, confirming the role of hemiaminal intermediates. nih.govacs.org The formation of the hemiaminal occurs from the reaction of methylamine with formaldehyde, which is generated from the oxidation of methanol. acs.org As the concentration of the amine (methylamine) increases, the amount of hemiaminal oxidation also increases, contributing to the desired this compound product. acs.org
A novel and important route in this compound electrosynthesis involves the formation of methylisocyanide as an intermediate. nih.govacs.org This intermediate subsequently hydrates to yield this compound. nih.govresearcher.life The presence of methylisocyanide has been confirmed through mass spectrometry analysis, often following a successful Ugi multicomponent reaction, demonstrating the feasibility of safely utilizing reactive intermediates within an electrochemical framework. nih.govacs.orgresearchgate.net This pathway is observed to be dominant in specific electrolyte conditions, such as H₂SO₄ and NaOH. nih.gov The ability to form and safely utilize methylisocyanide electrochemically represents a promising shift towards greener and more efficient C-N bond formation techniques. acs.org
Beyond direct synthesis, this compound itself has been explored as an electrolyte additive or solvent in other electrochemical systems, such as aqueous zinc-ion batteries and solid-state electrolytes, to enhance performance and stability. researchgate.netresearchgate.netcsic.es
Optimization studies for this compound electrosynthesis involve varying several parameters to maximize faradaic efficiency (FE). Key parameters include applied potential, reaction time, amine concentration, and the electrolyte system. nih.govacs.org
The following table summarizes typical faradaic efficiencies under different electrolyte conditions:
| Electrolyte System | Faradaic Efficiency (%) | Dominant Pathway | Reference |
| 0.1 M NaClO₄ | 34.1 ± 0.4 | Hemiaminal oxidation | nih.gov |
| 0.1 M NaOH | 28.5 | Methylisocyanide formation, Formaldehyde formation | nih.gov |
| 0.05 M H₂SO₄ | 19.5 | Methylisocyanide formation | nih.gov |
Table 1: Faradaic Efficiency of this compound Electrosynthesis under Various Electrolyte Conditions
Conventional Synthetic Routes to this compound
This compound can also be prepared through conventional chemical synthesis methods, primarily involving the reaction of methylamine with formic acid or its derivatives.
One common conventional method for preparing this compound involves the reaction of methylamine with methyl formate (B1220265). wikipedia.orgevitachem.comchemicalbook.comepchems.com This reaction typically proceeds as follows:
CH₃NH₂ + HCOOCH₃ → HCONHCH₃ + CH₃OH wikipedia.orgevitachem.comchemicalbook.com
This method generally achieves high yields, often ranging between 90% and 99.5% after distillation. evitachem.comchemicalbook.comerowid.org For instance, a reported synthesis involved dissolving sodium metal in anhydrous methanol, followed by the addition of methyl formate and methylammonium (B1206745) chloride, yielding 99% this compound. erowid.org
Alternatively, this compound can be synthesized directly from the reaction of methylamine with formic acid. evitachem.comepchems.comontosight.ai This reaction is a straightforward way to produce this compound. ontosight.ai However, this one-step synthesis can present challenges such as significant corrosion due to formic acid and larger investment in separation equipment. guidechem.com A two-step continuous process starting from methanol to synthesize methyl formate, which then reacts with methylamine, is also employed, especially for small-scale production, despite higher raw material costs and slower, intermittent operation. guidechem.com Another derivative, ethyl formate, can also react with methylamine under controlled conditions to produce this compound. evitachem.comchemicalbook.com
The versatility of these methods allows for optimization based on available reactants and desired yields. evitachem.com
Decomposition Pathways of this compound
This compound's thermal stability is a notable characteristic, although it can undergo chemical transformations at higher temperatures, particularly in the presence of residual water wikidata.orgbldpharm.com. NMF is also hygroscopic, meaning it readily absorbs moisture wikipedia.orgbldpharm.comwikipedia.org. Studies on NMF stability under dynamic argon atmosphere have identified two primary decomposition pathways wikidata.orgbldpharm.com: dimerization and hydrolysis wikidata.orgbldpharm.com.
One significant decomposition pathway of this compound involves the reaction between two NMF molecules wikidata.orgbldpharm.com. This dimerization process yields N-methyl-diformylamine (also known as N-formyl-N-methylformamide) and gaseous methylamine wikidata.orgbldpharm.com. This pathway is notable because it does not require additional reagents and can occur even in pure NMF wikidata.orgbldpharm.com.
Another decomposition pathway for this compound is hydrolysis, which occurs in the presence of trace water or other nucleophilic impurities such as alcohols wikidata.orgbldpharm.com. This reaction leads to the formation of formic acid (or its derivatives) and methylamine wikidata.orgbldpharm.com. The moisture-sensitive nature of NMF necessitates proper storage in a cool, dry, and well-ventilated area to maintain its stability over extended periods wikipedia.org.
This compound as a Reactant in Organic Synthesis
This compound serves as a versatile reactant and solvent in various organic synthesis applications, including the manufacture of pharmaceuticals, pesticides, fibers, adhesives, and coatings fishersci.nowikidata.orgfishersci.canih.gov. Its high polarity makes it an excellent solvent for both organic compounds and inorganic electrolytes wikidata.org. NMF is particularly valuable in specialized amidation reactions where formamide (B127407) might not be suitable fishersci.at. It is also employed as an extraction solvent for aromatic hydrocarbons and acts as a ligand in coordination chemistry.
Amidation Reactions Involving this compound
This compound participates in amidation reactions, notably in the conversion of methyl esters to amides. Potassium cyanide (KCN) has been identified as an efficient catalyst for the amidation of methyl esters with this compound. Other cyanide sources, such as NaCN/18-C-6 or tetrabutylammonium (B224687) cyanide, can also facilitate these reactions with comparable results. The proposed mechanism suggests that catalysts like KCN or sodium methoxide (B1231860) act as bases, generating this compound anions, which are the actual reactive species in the system.
Reductive Amination Using this compound (Leuckart Reaction)
The Leuckart reaction is a well-known method for the reductive amination of aldehydes and ketones, leading to the synthesis of amines. This compound plays a crucial role in this reaction, often functioning as the solvent, alkylation agent, and even the reducing agent. In the Leuckart-Wallach reaction, formic acid typically serves as the reducing agent by providing a hydride ion. When a formamide, such as NMF, is used instead of ammonium (B1175870) formate, it can lead to good yields of formylated secondary amines.
Microwave technology has enhanced organic synthesis, including the Leuckart reaction, by providing higher yields in shorter reaction times, though often requiring high temperatures (e.g., 250 °C). In microwave-assisted Leuckart reactions utilizing this compound, a specific mechanism has been proposed. This mechanism involves the initial formation of an imine intermediate. This imine is then reduced to the corresponding amine by formic acid, which is generated in situ during the reaction. Subsequently, the newly formed amine undergoes further formylation. This methodology has successfully yielded formyl derivatives of various secondary amines in good to excellent yields.
N Methylformamide As a Solvent in Advanced Chemical Processes
Role in Indium-Promoted Barbier Reactions
N-Methylformamide has emerged as a notable solvent in indium-promoted Barbier reactions, offering distinct advantages over traditional aqueous media. These reactions are crucial for efficient carbon-carbon (C-C) bond formation in organic synthesis. nih.govwikipedia.org
Acceleration of Reaction Rates Compared to Aqueous Media
Studies have demonstrated that the use of this compound as a solvent in indium-promoted Barbier-style reactions significantly accelerates reaction rates compared to water. nih.govnih.govwikipedia.orgamericanelements.com For instance, coupling reactions between propargyl aldehydes and α-chloropropargylphenyl sulfide (B99878), which can take 10-36 hours for completion in water, proceed at a much greater rate when NMF is employed. nih.govwikipedia.org This acceleration is attributed to several factors, including improved mixing of reagents due to the complete dissolution of all species in NMF, a characteristic not observed in aqueous conditions, and the solvent's increased polarity. wikipedia.org
Table 1: Comparison of Reaction Times in NMF vs. Water for Indium-Promoted Coupling Reactions
| Solvent | Typical Reaction Time |
| Water | 10-36 hours wikipedia.org |
| This compound (NMF) | Significantly faster |
Regiocontrol and Stereocontrol in C-C Bond Formation
Beyond reaction rate acceleration, this compound also plays a critical role in enhancing the regiocontrol and stereocontrol of C-C bond formation in indium-promoted Barbier reactions. nih.govnih.govwikipedia.orgamericanelements.com Research indicates that NMF provides excellent regiocontrol, leading to the sole formation of desired 1,2-products without detectable side products in certain coupling reactions. nih.gov Furthermore, NMF offers good stereocontrol, often surpassing the selectivity achieved in aqueous systems. For example, good anti-selectivity has been observed with ratios as high as 15:85 (syn/anti) in systems run in NMF, excluding cases where R = TMS. nih.gov The addition of Indium(III) chloride (InCl3) as a Lewis acid can further favor the chelated route, resulting in high syn:anti ratios, up to 90:10. nih.gov
Table 2: Stereoselectivity in Indium-Promoted Coupling Reactions in NMF
| Solvent | Selectivity (Syn:Anti) | Notes |
| NMF | Up to 15:85 (syn/anti) | Good anti-selectivity, generally better than water (except for R=TMS systems) nih.gov |
| NMF + InCl3 | Up to 90:10 (syn:anti) | Chelated route favored with Lewis acid addition nih.gov |
Applications in Enediyne and Epoxy Diyne Formation
The enhanced efficiency and control afforded by this compound in Barbier coupling reactions facilitate the facile formation of complex molecular structures, specifically enediyne and epoxy diyne skeletal structures. nih.govnih.govwikipedia.orgamericanelements.com These reactions enable an efficient and controlled two-step procedure for generating such functional groups, which are valuable as template structures in organic synthesis, opening avenues for the creation of more sophisticated chemical units. wikipedia.org
Applications in Materials Science Synthesis
This compound's utility extends beyond organic synthesis into the realm of materials science, particularly in the development of advanced battery components.
Liquid-Phase Synthesis of Solid Electrolytes for Batteries (e.g., Li3PS4)
This compound is employed in the liquid-phase synthesis of solid electrolytes, such as lithium thiophosphate (Li3PS4), for all-solid-state lithium batteries. wikipedia.orgfishersci.se In this process, Li3PS4 solid electrolytes can be directly synthesized from lithium sulfide (Li2S) and phosphorus pentasulfide (P2S5) using NMF and n-hexane as reaction media. wikipedia.orgfishersci.se The reaction yields a yellow NMF solution, which, upon drying at 180 °C for 3 hours under vacuum, produces crystalline Li3PS4 powder. wikipedia.org The obtained Li3PS4 exhibits an ionic conductivity of 2.3 × 10⁻⁶ S cm⁻¹ at 25 °C. wikipedia.org
NMF is also crucial for the dissolution and recrystallization of Li3PS4, enhancing its solubility and processing capabilities for solid-state electrolyte materials. fishersci.ficenmed.com During recrystallization, an intermediate phase, Li3PS4·2NMF, is formed. This intermediate phase has high resistivity to lithium ion transport and must be removed to achieve a recrystallized product with conductivity comparable to the pristine material. cenmed.comarxiv.org Furthermore, NMF solutions enable the coating of active materials, such as lithium cobalt oxide (LiCoO2) particles, with Li3PS4 solid electrolyte layers, which is beneficial for forming favorable electrode-electrolyte interfaces in all-solid-state battery systems. wikipedia.orgfishersci.se Similar liquid-phase synthesis approaches using NMF have also been reported for sodium-ion conducting sodium thiophosphate (Na3PS4) electrolytes, yielding a cubic phase with an ionic conductivity of 2.6 × 10⁻⁶ S cm⁻¹ at room temperature. jamgroupco.comnih.gov
Table 3: Ionic Conductivity of Solid Electrolytes Synthesized Using NMF
| Solid Electrolyte | Synthesis Method | Ionic Conductivity (at 25°C/RT) | Source |
| Li3PS4 | Liquid-phase synthesis | 2.3 × 10⁻⁶ S cm⁻¹ | wikipedia.org |
| Na3PS4 | Liquid-phase process | 2.6 × 10⁻⁶ S cm⁻¹ | jamgroupco.comnih.gov |
Modification of Ion Solvation Structures in Electrolytes
This compound serves as a multi-functional additive in electrolytes, particularly in aqueous zinc-ion batteries, where it plays a significant role in modifying ion solvation structures. researchgate.netnih.govfishersci.nonih.gov NMF can modify the Zn²⁺ solvation structure and reduce the availability of free water molecules by forming numerous hydrogen bonds. researchgate.netfishersci.nonih.gov This modification is critical for ensuring uniform zinc deposition and suppressing undesirable parasitic side reactions and dendrite formation, which are common issues hindering the performance of aqueous zinc-ion batteries. researchgate.netnih.govfishersci.no The introduction of NMF as an electrolyte additive leads to enhanced electrochemical performance, including an extended cycling lifespan and improved Coulombic efficiency in zinc-based battery systems. researchgate.netfishersci.nonih.gov
Spectroscopic and Computational Investigations of N Methylformamide
Rotational Spectroscopy of N-Methylformamide
Rotational spectroscopy is a powerful tool for obtaining high-resolution structural and dynamical information on molecules in the gas phase. For this compound (NMF), these studies have been crucial for understanding its conformational landscape, internal dynamics, and for providing the precise frequency predictions needed for its potential detection in the interstellar medium (ISM). aanda.org
This compound exists in two stable planar conformers: trans and cis. aanda.org The nomenclature refers to the relative orientation of the methyl group and the carbonyl hydrogen with respect to the C-N peptide bond. aanda.org Quantum chemical calculations indicate that the trans conformer is the more stable of the two. aanda.org The energy difference between the conformers has been calculated to be approximately 466 cm⁻¹ (equivalent to 666 K), making the trans form dominant under most conditions. aanda.org In the gas phase at room temperature, the higher-energy cis-conformer constitutes about 5% of the total population. researchgate.net Early microwave investigations had difficulty assigning the spectrum, but later studies successfully identified rotational transitions belonging to both conformers.
| Property | Value |
| More Stable Conformer | trans |
| Energy Difference | ~466 cm⁻¹ (666 K) aanda.org |
| Gas-Phase Abundance of cis form (Room Temp) | ~5% researchgate.net |
This table summarizes the key properties of the trans and cis conformers of this compound.
The analysis of this torsion-rotation interaction allows for the determination of the potential barrier hindering the methyl group's rotation, known as the V₃ barrier. For the trans conformer, this barrier was determined to be 55.17 ± 0.84 cm⁻¹. aanda.org The low barrier means that the energy spacing between the ground (vₜ=0) and first excited (vₜ=1) torsional states is comparable to the splitting within the vₜ=1 state, representing an intermediate case between a rigid molecule and a free internal rotor. aanda.org For the cis conformer, the barrier to internal rotation is significantly higher, simplifying its spectral analysis. aanda.org Computational studies at the MP2/6-311+G** level have also been employed to calculate the methyl rotational barriers in a series of amides, including NMF. nih.govacs.org
| Conformer | V₃ Barrier to Methyl Internal Rotation | Spectral Complexity |
| trans | 55.17 ± 0.84 cm⁻¹ aanda.org | High due to strong torsion-rotation interaction aanda.org |
| cis | Higher than trans | Simpler to analyze aanda.org |
This table compares the methyl torsion barrier and resulting spectral complexity for the two NMF conformers.
To fully characterize the complex rotational spectrum of NMF and provide accurate frequency predictions for astronomical searches, extensive laboratory measurements have been performed across a wide frequency range. aanda.org Millimeter-wave and terahertz technologies are essential for this work, as they cover the frequency regions where molecules of this size have their characteristic rotational transitions. mdpi.comntt-review.jp
Recent comprehensive studies on trans-NMF have utilized absorption spectrometers in Kharkiv and Lille, covering a frequency range from 45 to 630 GHz. aanda.orgarxiv.org These measurements resulted in a dataset of 9469 distinct line frequencies for the trans conformer, with rotational quantum numbers (J) up to 62. aanda.orgarxiv.org For the first time, these studies included the assignment of rotational spectra within the first and second excited torsional states. aanda.orgarxiv.org The analysis was performed using the Rho-axis method and the RAM36 code, which are specifically designed to handle the large-amplitude internal rotation of the methyl group. aanda.orgarxiv.org
As a simple molecule containing the peptide bond (–NH–C=O) that links amino acids into proteins, this compound is a molecule of significant interest for prebiotic chemistry. aanda.orgarxiv.org Its detection in the interstellar medium (ISM) would provide crucial insights into the chemical complexity achievable in star-forming regions. aanda.org The structural isomer of NMF, acetamide (B32628) (CH₃CONH₂), has already been detected in the ISM. aanda.org
Based on the highly accurate frequency predictions from new laboratory measurements, a search for this compound was conducted toward the Sagittarius B2(N) region, a prolific hot molecular core known for its rich inventory of complex organic molecules. aanda.orgarxiv.orgic.ac.uk The search utilized a spectral line survey from the Atacama Large Millimeter/submillimeter Array (ALMA). aanda.org
This effort resulted in the tentative detection of trans-N-Methylformamide toward the Sgr B2(N2) hot core. aanda.orgarxiv.org The analysis, assuming local thermodynamic equilibrium, suggests that NMF is more than an order of magnitude less abundant than formamide (B127407) (NH₂CHO) and about half as abundant as methyl isocyanate (CH₃NCO). aanda.orgarxiv.org Its abundance was found to be only slightly less than that of its more stable isomer, acetamide. arxiv.org
To understand the potential formation pathways of NMF in Sgr B2(N2), gas-grain chemical kinetics models are employed. aanda.org The MAGICKAL model, which treats the coupled chemistry in the gas phase and on the surfaces of icy dust grains, was used to investigate its production. aanda.org
The chemical models suggest that NMF can be plausibly formed on the surface of interstellar dust grains. aanda.orgarxiv.orgwisc.edu Two potential formation routes are:
The hydrogenation of methyl isocyanate (CH₃NCO) on grain surfaces. arxiv.org
The direct addition of functional-group radicals, such as the combination of CH₃NH and HCO radicals. arxiv.org
The finding that NMF is only slightly less abundant than its more stable isomer, acetamide, suggests that the formation of these two molecules in the ISM may be governed by chemical kinetics rather than being in thermal equilibrium. arxiv.org
Applications in Interstellar Chemistry and Pre-biotic Molecule Detection
Vibrational Spectroscopy Studies
Vibrational spectroscopy is a powerful analytical method for gaining molecular-level insights into the structure, bonding, and chemical composition of substances. nanografi.com It works by detecting the vibrational motions of atoms within molecules, such as the stretching or bending of chemical bonds, which occur at distinct frequencies. nanografi.com
Fourier Transform Infrared (FT-IR) spectroscopy is a versatile technique used for the qualitative and quantitative analysis of samples, identifying chemical bonds by generating an infrared absorption spectrum that serves as a unique molecular fingerprint. mooreanalytical.com In the study of this compound (NMF), FT-IR has been instrumental in elucidating its molecular interactions and reaction mechanisms.
Studies have utilized FT-IR to investigate the photodecomposition of NMF. For instance, research on the 193 nm photodecomposition of NMF isolated in solid parahydrogen at 1.9 K used FT-IR to distinguish between primary and secondary photoproducts. nih.gov The analysis identified three primary dissociation channels:
HCO + NHCH₃
H + CONHCH₃
CO + CH₃NH₂ nih.gov
The branching ratios for these channels were determined to be 0.46(7), 0.032(8), and 0.51(6), respectively. nih.gov Notably, the infrared spectra of two of the primary photoproducts, the aminomethyl radical (NHCH₃) and the N-methylcarbamoyl radical (CONHCH₃), were observed and characterized for the first time, with assignments supported by ab initio calculations. nih.gov
FT-IR is also employed to study intermolecular interactions in NMF-containing mixtures. In binary mixtures of NMF with 2-alkoxyethanols, FT-IR spectra revealed changes in the O-H stretching band, indicating strong molecular interactions between the component molecules. researchgate.net For example, in a mixture with 2-methoxyethanol (B45455), the O-H stretching band shifted from 3394 cm⁻¹ in pure 2-methoxyethanol to 3317 cm⁻¹, while the N-H stretch of NMF was observed at 3288 cm⁻¹. researchgate.net
Furthermore, as the simplest model for peptides, NMF's vibrational behavior provides insights into protein structures. nih.gov Thin-film infrared spectroscopy on planar silver halide (AgX) fibers showed that NMF exhibits complex self-organization, forming monomers, dimers, and trimers that evolve into surface-organized oligomers. nih.gov This behavior is crucial for understanding the more complex interactions within peptides. nih.gov
| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| This compound (in mixture) | N-H Stretch | 3288 | researchgate.net |
| 2-Methoxyethanol (pure) | O-H Stretch | 3394 | researchgate.net |
| NMF + 2-Methoxyethanol Mixture | O-H Stretch | 3317 | researchgate.net |
| trans-NMF-N₂ Complex | N-H···N Stretch | Red-shifted from pure NMF | researchgate.net |
| trans-NMF-H₂O Complex | O-H···O=C Stretch | - | researchgate.net |
Near-Infrared (NIR) spectroscopy, which examines the overtone and combination bands of fundamental vibrations, is a valuable tool for studying intermolecular interactions and structural dynamics in condensed phases. researchgate.net For this compound, NIR studies have provided insights into its self-association patterns in the neat liquid phase. researchgate.net
Research analyzing the vibrational spectra of NMF in the mid- and near-infrared regions (11,500–560 cm⁻¹) has explored its anharmonicity and intermolecular interactions. researchgate.net The NIR spectra, particularly in the 8000-4000 cm⁻¹ region, reveal structural information that complements findings from the mid-infrared fingerprint region. researchgate.net In the 6100–5400 cm⁻¹ range, the spectrum is dominated by overtones from the methyl (CH₃) and formyl (CH) groups. researchgate.net Discrepancies between experimental and calculated NIR spectra in the region of the N-H stretching overtone (2νNH) are attributed to the effects of hydrogen bonding, highlighting the technique's sensitivity to these interactions. researchgate.net
| Frequency Range (cm⁻¹) | Primary Contribution | Observation | Reference |
|---|---|---|---|
| 6100 - 5400 | Overtones of CH₃ and CH groups | Minor contributions from combination bands of CH₃ stretching. | researchgate.net |
| ~6500 (calculated) | 2νNH (N-H stretch overtone) | Mismatch with experimental data suggests strong hydrogen bonding effects. | researchgate.net |
Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure of proteins and peptides by measuring the differential absorption of left- and right-circularly polarized light. americanpeptidesociety.orgnih.gov Changes in the CD spectrum can indicate conformational shifts in a protein upon interaction with a ligand. nih.govresearchgate.net
The interaction between this compound and the antioxidant enzyme superoxide (B77818) dismutase (SOD) has been investigated using CD spectroscopy, among other methods. nih.govebi.ac.uk These studies revealed that NMF induces conformational changes in the enzyme. nih.govebi.ac.uk The CD spectral data confirmed that NMF leads to a decrease in the secondary structure content of SOD, which results in the destabilization of the enzyme. nih.govebi.ac.uk This structural perturbation and unfolding were linked to an observed inhibition of the enzyme's activity. nih.govebi.ac.uk This provides direct molecular-level evidence that NMF can alter both the structure and function of a protein. nih.gov
| System | Observation | Interpretation | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) + this compound | Changes in the far-UV CD spectrum. | Decrease in the secondary structure content of SOD. | nih.govebi.ac.uk |
| Superoxide Dismutase (SOD) + this compound | Spectral changes indicate protein unfolding. | Destabilization of the enzyme's structure, leading to functional inhibition. | nih.govebi.ac.uk |
X-ray Absorption Spectroscopy and Fragmentation Dynamics
Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy is an element-specific technique that probes the electronic structure of unoccupied molecular orbitals. aip.orgdiamond.ac.uk It involves exciting a core electron to an empty state, and the resulting spectrum provides detailed information about the chemical bonding environment of the absorbing atom. aip.orgstanford.edunist.gov
NEXAFS spectra of this compound have been measured at the Carbon (C), Nitrogen (N), and Oxygen (O) K-edges. aip.orgnih.gov These studies show strong peaks corresponding to the excitation of 1s core electrons from atoms within the peptide moiety (–CONH–) to the lowest unoccupied molecular orbital (LUMO), which has a π* anti-bonding character. aip.org For NMF, these primary π* resonances are observed at approximately 288.0 eV for the C K-edge, 401.9 eV for the N K-edge, and 531.9 eV for the O K-edge. aip.org The π* orbital involved has significant C=O and C–N anti-bonding characteristics. aip.org
| Absorption Edge | Photon Energy (eV) | Assignment (Transition) | Reference |
|---|---|---|---|
| C K-edge | 288.0 | C 1s → π | aip.org |
| N K-edge | 401.9 | N 1s → π | aip.org |
| O K-edge | 531.9 | O 1s → π* | aip.org |
Following core-electron excitation by X-rays, the excited molecule typically relaxes via Auger decay, which often leads to fragmentation. aip.org By tuning the X-ray energy to specific resonances identified in the NEXAFS spectrum, it is possible to study how and where the molecule breaks apart, a phenomenon known as site-specific fragmentation. aip.orgnih.gov
For this compound, fragmentation studies following resonant excitation reveal a clear site-specific behavior. aip.orgnih.gov The pattern of ionic fragments produced depends on which core electron (C 1s, N 1s, or O 1s) was initially excited. aip.orgnih.gov For instance, double photoionization of NMF has been shown to produce two main fragmentation reactions, leading to the formation of CH₃⁺ + CH₂NO⁺ and H⁺ + C₂H₄NO⁺ ion pairs. researchgate.net Excitations from carbon and oxygen 1s orbitals to σ* states appear to be particularly effective in producing certain ions. researchgate.net For example, the production of CH₃⁺, CH₂⁺, and CH⁺ fragments is enhanced at excitation energies of 288.7 eV (C K-edge) and 535.6 eV (O K-edge), while CHO⁺ formation is enhanced at 539.3 eV. researchgate.net This demonstrates that bond breaking can be selectively induced around the atomic site where the initial X-ray absorption occurs. researchgate.net
| Excitation Energy (eV) | Primary Excitation Site | Enhanced Ionic Fragments | Reference |
|---|---|---|---|
| 288.7 | Carbon (1s → σ) | CH₃⁺, CH₂⁺, CH⁺ | researchgate.net |
| 535.6 | Oxygen (1s → σ) | CH₃⁺, CH₂⁺, CH⁺ | researchgate.net |
| 539.3 | Oxygen | CHO⁺ | researchgate.net |
| - | Double Photoionization | CH₃⁺ + CH₂NO⁺ | researchgate.net |
| - | Double Photoionization | H⁺ + C₂H₄NO⁺ | researchgate.net |
Ion Imaging and Time-of-Flight Mass Spectrometry Applications
Time-of-flight mass spectrometry (TOF-MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. wikipedia.org In this method, ions are accelerated by a uniform electric field, acquiring the same kinetic energy. wikipedia.org Consequently, their velocity is dependent on their mass-to-charge ratio, with lighter ions traveling faster than heavier ones. wikipedia.org The time it takes for an ion to travel a known distance to a detector is measured, allowing for the calculation of its mass-to-charge ratio. wikipedia.org
TOF-MS has been instrumental in studying this compound (NMF), particularly in the gas phase and in clusters. One application involves Rydberg Electron Transfer (RET), where weakly-bound electrons from laser-excited atoms are transferred to NMF molecules or clusters. utah.edu The resulting anions are then analyzed using TOF-MS. This technique has been used to investigate the electron attachment properties of small homogeneous clusters of NMF. utah.edu For instance, under specific experimental conditions, monomer and dimer anions of NMF have been observed and their formation rates studied as a function of the principal quantum number (n) of the Rydberg atom. utah.edu
In conjunction with chemical ionization (CI), TOF-MS provides a highly sensitive, real-time method for detecting trace gases. copernicus.org While not specifically detailed for NMF in the provided context, this CI-TOF-MS technique has been successfully applied to measure similar small organic molecules like formic acid, demonstrating high sensitivity and rapid data acquisition, with the capability of saving complete mass spectra at rates faster than 10 Hz. copernicus.org
Ion imaging, often coupled with mass spectrometry techniques like TOF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) or MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, allows for the spatial visualization of molecules on a surface. nih.govnih.gov While specific ion imaging studies focused solely on NMF are not detailed in the provided search results, the techniques are widely applied to biological samples to map the distribution of lipids and proteins. nih.govpsu.edu For example, MALDI imaging on a qTOF (quadrupole-TOF) mass spectrometer combines rapid, high-spatial-resolution imaging with high spectral resolution, enabling the detailed analysis of complex protein spectra directly from tissue. nih.gov
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular properties of this compound. ias.ac.in DFT calculations are used to determine molecular structures, thermodynamic properties, and to understand intermolecular interactions. nih.gov
Studies have employed various DFT functionals to calculate the molecular structure of NMF. A combination of the local functional of Vosko, Wilk, and Nusair (VWN) with the nonlocal exchange functional of Becke and the nonlocal correlational functional of Lee, Yang, and Parr (BLYP) has been utilized. ias.ac.in The adiabatic connection method (ACM) has also been applied to compute the molecular structures of NMF. ias.ac.in The results from these DFT calculations show excellent agreement with experimental geometries obtained from gas-phase electron-diffraction studies. ias.ac.in
DFT is also crucial for studying clusters of NMF and its interactions in mixtures. In the Quantum Cluster Equilibrium (QCE) model, DFT is used to calculate the geometries and vibrational frequencies of various NMF clusters. aip.orgnih.gov These calculations are fundamental to understanding the thermodynamic description of binary mixtures, such as NMF and water. aip.orgnih.gov Furthermore, DFT has been used to investigate the self-association of NMF, revealing that the association energy of cyclic oligomers increases with the number of monomer units, indicating a significant cooperative effect in the hydrogen-bonded chains. aip.org
Ideal-gas thermodynamic properties of NMF have also been calculated using a combination of DFT and statistical thermodynamics. nih.gov These theoretical calculations, when combined with experimental data, allow for the development of a consistent thermodynamic description of the compound. nih.gov
Below is a table comparing selected geometric parameters of this compound calculated using DFT methods with experimental data.
Table 1: Comparison of Experimental and Calculated Geometries for this compound
| Parameter | BLYP/DZVP | ACM/DZVP | Experimental (Gas-phase electron diffraction) |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C'=O | 1.233 | 1.221 | 1.219 |
| C'–N | 1.367 | 1.359 | 1.368 |
| N–C | 1.457 | 1.444 | 1.458 |
| Bond Angles (deg) | |||
| N–C'=O | 124.6 | 124.9 | 124.8 |
| C'–N–C | 120.7 | 121.7 | 121.9 |
Data sourced from Renugopalakrishnan et al.
Ab Initio Methods (e.g., Hartree-Fock, MP2)
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a foundational approach for studying this compound. Key methods in this category include Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).
The Hartree-Fock method is a starting point for more advanced ab initio calculations. While HF models can be suitable for determining geometries, they are generally less reliable for describing the energetics of reactions unless they are isodesmic. wavefun.com
Second-order Møller-Plesset (MP2) theory is a popular method that improves upon Hartree-Fock by including electron correlation effects. q-chem.com It is considered the simplest useful wave-function-based correlation method and systematically offers better results for geometries and other molecular properties compared to HF theory. q-chem.comfsu.edu MP2 is particularly advantageous for its ability to properly incorporate long-range dispersion forces, which are crucial for describing intermolecular interactions. q-chem.com
In studies of NMF, MP2 calculations are often used alongside DFT and other high-level methods like coupled-cluster (CC) theory. For example, in atmospheric chemistry studies, the kinetics of the reaction between NMF and the hydroxyl (OH) radical have been investigated using MP2. rsc.org Rate coefficients and branching ratios were calculated based on molecular data obtained at the MP2/aug-cc-pVTZ level of theory for geometries, with higher-level CCSD(T*)-F12a/aug-cc-pVTZ calculations for energies. rsc.org This combined theoretical approach showed satisfactory agreement with experimental results. rsc.org Recent advancements in computational algorithms have made it possible to perform ab initio molecular dynamics (AIMD) simulations on large biomolecular systems using MP2 potentials, highlighting the increasing power and applicability of this method. arxiv.org
Quantum Cluster Equilibrium (QCE) Models for Binary Mixtures
The Quantum Cluster Equilibrium (QCE) model is a theoretical framework used to describe the thermodynamics of liquids and liquid mixtures by applying statistical mechanics to a set of clusters calculated by quantum chemical methods. aip.orgnih.gov This model has been successfully applied to study binary mixtures of this compound and water. aip.orgnih.gov
A refined QCE approach involves splitting the calculation into two iterative cycles: one for the liquid phase and one for the gas phase. aip.orgnih.gov By comparing the Gibbs energies of the two phases at a given temperature and pressure, the thermodynamically stable phase is determined. aip.orgnih.gov This methodology is particularly important for the treatment of binary mixtures. aip.orgnih.gov
A key aspect of applying the QCE model to NMF is the explicit consideration of its cis- and trans-isomerism for the first time in such a study. aip.orgnih.gov The geometries and vibrational frequencies of a large set of clusters, containing both NMF and water molecules, are typically calculated using Density Functional Theory (DFT). aip.orgnih.gov These results are often benchmarked with higher-level coupled-cluster single-point energy calculations to ensure accuracy. aip.orgnih.gov
For pure liquid NMF, the QCE model predicts that the liquid phase is dominated by a cyclic trans-NMF pentamer. aip.orgnih.gov This dominant cluster can be visualized as a linear trimer that is further stabilized by the explicit solvation of two additional NMF molecules, which reflects the known hydrogen-bonding preferences of neat NMF. aip.orgnih.gov The equilibrium populations of the various clusters are a primary output of the QCE model and are essential for calculating weighted single-cluster properties and understanding the prevalence of different structural motifs within the liquid. aip.org
Studies on Electron Binding and Electron Affinities
The electron affinity (EA) of a molecule is the energy released when an electron is added to a neutral species in the gaseous state to form a negative ion. wikipedia.orgkhanacademy.org Studies on this compound have investigated its ability to bind an excess electron, both as an isolated molecule and within clusters.
Rydberg Electron Transfer (RET) experiments have been used to probe the electron attachment properties of NMF clusters. utah.edu In these experiments, the n-dependences (where n is the principal quantum number of the Rydberg atom) of anion creation rates are measured. A peaked n-dependence is characteristic of a weakly-bound electronic state, often referred to as a dipole-bound or quadrupole-bound anion. utah.edu
For this compound, the monomer anion (NMF⁻) shows a similar n-dependence to that of formamide, indicating a weakly-bound excess electron. utah.edu The NMF dimer anion also displays a peaked n-variation. utah.edu An empirical relationship, EA (eV) ≈ 23 / n²ₘₐₓ, can be used to estimate the electron binding energy from the n-value at which the formation rate constant is maximum. utah.edu Using this approach, the electron affinity for the NMF dimer has been estimated to be approximately 8 meV. utah.edu
Table 2: Estimated Electron Affinities for Formamide and this compound Dimers
| Dimer | Estimated Electron Affinity (meV) |
|---|---|
| (Formamide)₂ | 11 |
| (this compound)₂ | 8 |
Data sourced from Desfrançois et al. utah.edu
These studies highlight that the structure and resulting dipole or quadrupole moments of NMF clusters are crucial in determining their ability to bind an excess electron. utah.edu
Molecular Dynamics Force Field Parameterization
Molecular dynamics (MD) simulations rely on force fields to describe the potential energy of a system of atoms. wikipedia.org A force field consists of a set of equations and associated parameters that define the interactions between atoms, including bonded (bond stretching, angle bending, dihedral rotation) and non-bonded (van der Waals and electrostatic) terms. uiuc.eduyoutube.com The process of determining these parameters is known as parameterization. wikipedia.org
The parameterization of a force field for a specific molecule like this compound is a critical step to ensure that MD simulations can accurately reproduce its physical and chemical properties. This process typically involves fitting the force field parameters to high-quality data from quantum mechanical (QM) calculations (such as DFT or ab initio methods) and/or experimental results. nih.govnih.gov
For NMF, which serves as a simple model for the peptide bond, accurate force field parameters are essential for realistic simulations of peptides and proteins. The parameterization process for NMF would involve several steps:
Defining Atom Types: Atoms in NMF (e.g., the carbonyl carbon, the amide nitrogen, the methyl carbon) are assigned specific atom types, which may differ from those in other molecules to reflect their unique chemical environment. wikipedia.org
Determining Partial Charges: Electrostatic parameters (atomic partial charges) are derived to reproduce the molecule's electrostatic potential, often calculated using QM methods.
Parameterizing Bonded Terms:
Bond and Angle Parameters: Equilibrium bond lengths and angles, along with their corresponding force constants, are typically derived by fitting to the geometry optimized at a high level of QM theory (e.g., MP2 or DFT). nih.gov The force constants can be obtained from a vibrational analysis. uiuc.edu
Dihedral Parameters: Torsional parameters, which govern the rotation around bonds (like the C'-N bond in NMF), are particularly important for conformational flexibility. These are often parameterized by fitting the potential energy surface of the force field to 1D or 2D scans of the relevant dihedral angles calculated with QM methods. nih.govnih.gov
Optimizing Non-Bonded Parameters: Lennard-Jones parameters, which describe van der Waals interactions, are also optimized to reproduce bulk properties like density and enthalpy of vaporization.
This systematic process ensures that the resulting force field for this compound can be used in larger simulations, providing a reliable description of its behavior both in the pure liquid and in solutions. youtube.com
Computational Analysis of Hydrogen Bonding and Molecular Interactions
This compound (NMF) serves as a fundamental model for the peptide bond, making the computational analysis of its intermolecular forces crucial for understanding more complex biological systems. Theoretical studies have extensively investigated the nature of hydrogen bonding and other molecular interactions in NMF, employing a variety of computational methods.
The primary intermolecular interaction in NMF is the hydrogen bond formed between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of another, creating characteristic C=O···H-N linkages. taylorandfrancis.com Computational studies, often using Density Functional Theory (DFT) and ab initio methods like Restricted Hartree-Fock (RHF), have dissected these interactions in detail. nist.govnih.gov
A key finding from these computational analyses is the concept of cooperativity in hydrogen bonding. When NMF molecules self-associate into oligomers (dimers, trimers, etc.), the strength of the hydrogen bonds increases with the size of the cluster. nih.gov For instance, ab initio calculations have shown that the average hydrogen-bond energy in NMF clusters is enhanced as more units are added. This cooperative effect leads to significant changes in the intramolecular geometry of the NMF molecule itself. As the hydrogen bonds strengthen within a cluster, the N-H bond lengthens, the C=O bond lengthens, and the central C-N peptide bond shortens. nist.gov The intermolecular N-H···O distance also decreases, indicating a stronger and more compact hydrogen-bonded network. nist.gov
This compound exists as two conformers, trans-NMF and cis-NMF. Quantum chemical calculations have established that the trans conformer is the more stable of the two. aanda.org Molecular dynamics simulations of liquid NMF, modeled as a mixture of both conformers, reveal differences in their hydrogen-bonding behavior. The cis-NMF conformers tend to form a slightly higher average number of hydrogen bonds compared to the trans conformers (2.45 vs. 2.2, respectively). arxiv.org Furthermore, the hydrogen bonds involving cis-NMF exhibit longer lifetimes, suggesting that the local structure around these conformers is more cohesive. arxiv.org DFT calculations on various acyclic and cyclic oligomers conclude that liquid NMF is predominantly composed of polymers formed by the self-association of trans-NMF units, with cis-NMF isomers occurring as isolated units within these chains. nih.gov
Table 1: Computed Hydrogen Bond Properties in this compound Oligomers This table presents data from theoretical calculations on the cooperative effects in NMF clusters.
| NMF Cluster Size (n) | Average H-Bond Energy (kcal/mol) | % Cooperative Enhancement (Relative to Dimer) | Average Intermolecular N-H···O Distance (pm) |
| 2 (Dimer) | 6.103 | 0% | 292 |
| 3 (Trimer) | - | 17.8% | - |
| 4 (Tetramer) | - | 26.6% | - |
| 6 (Hexamer) | - | - | 280 |
| Data sourced from ab initio RHF/3-21G calculations. nist.gov Note: Specific energy values for the trimer and tetramer were presented as percentage enhancement relative to the dimer. |
Molecular Docking Simulations in Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. youtube.comnih.gov This method is instrumental in structure-based drug design and for understanding the molecular basis of protein-ligand interactions. youtube.comnih.gov In the context of this compound, molecular docking simulations have been employed to investigate its interaction with specific protein targets.
A notable application involves the study of NMF's interaction with the antioxidant enzyme superoxide dismutase (SOD) . nih.gov Given NMF's use as a polar solvent and its known hepatotoxicity, understanding its molecular interactions with key enzymes is of significant interest. Spectroscopic methods combined with molecular docking were used to explore the binding mode between NMF and SOD. nih.gov
The docking simulations predicted that NMF binds to the dimeric protein. nih.gov The analysis of the docked pose identified specific amino acid residues within the protein that are crucial for the interaction. The results suggested that NMF is predicted to interact with Asn54 and Val302 of the dimeric SOD protein. nih.gov These simulations provide a molecular-level hypothesis for how NMF may perturb the structure and, consequently, the function of the enzyme, corroborating experimental findings that showed NMF induces conformational changes in SOD's secondary structure and inhibits its enzymatic activity. nih.gov
The general process of such a simulation involves preparing the 3D structures of both the protein (receptor) and the ligand (NMF). youtube.com A docking algorithm then samples a large number of possible binding poses of the ligand within a defined binding site on the protein. youtube.comsci-hub.se Each pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). youtube.com Poses with the most favorable scores, typically high negative values, are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.gov
Often, molecular docking is complemented by molecular dynamics (MD) simulations . mdpi.com While docking provides a static picture of the binding pose, MD simulations can assess the stability and flexibility of the predicted protein-ligand complex over time in a simulated physiological environment, providing deeper insights into the dynamics of the interaction. nih.govmdpi.com
Table 2: Predicted Interactions of this compound with Superoxide Dismutase (SOD) This table summarizes the findings from a molecular docking study of NMF with the SOD enzyme.
| Ligand | Protein Target | Key Interacting Residues | Predicted Outcome of Interaction |
| This compound (NMF) | Superoxide Dismutase (SOD) | Asn54, Val302 | Perturbation of protein structure and function |
| Data sourced from a combined spectroscopic and molecular modeling study. nih.gov |
Biological and Toxicological Mechanisms of N Methylformamide
Mechanisms of N-Methylformamide Toxicity
The toxic effects of NMF are largely mediated through its biotransformation into highly reactive metabolites, which can then interact with crucial cellular components, leading to organ damage. pharmacompass.com
Hepatotoxicity Mechanisms
The liver is the primary target organ for NMF toxicity, where a complex series of metabolic events contribute to its detrimental effects. researchgate.netresearchgate.netd-nb.infoscienceopen.com
A key mechanism of NMF hepatotoxicity involves its metabolic oxidation at the formyl moiety, producing a short-lived, highly reactive intermediate, likely methyl isocyanate (MIC). researchgate.netnih.govnih.gov MIC is an extremely toxic and irritating compound known to bind rapidly to endogenous nucleophilic sites within the cell. researchgate.netnih.govwikipedia.org This metabolic conversion of NMF to MIC is considered a crucial step in its toxicological profile. researchgate.netnih.govresearchgate.net
The reactive intermediate, methyl isocyanate, readily reacts with glutathione (B108866) (GSH), a vital endogenous antioxidant, to form S-(N-methylcarbamoyl)glutathione. researchgate.netnih.govnih.gov This conjugation process leads to a significant depletion of hepatic glutathione levels, both in vivo and in vitro. nih.govpharmacompass.comnih.gov Glutathione depletion is a critical event in NMF-induced hepatotoxicity, as it compromises the cell's ability to defend against oxidative stress and other forms of damage. nih.govpharmacompass.comnih.govascopubs.org
Table 1: Effect of NMF on Hepatic Glutathione Levels
| Compound | Effect on Hepatic Glutathione | Reference |
| NMF | Depletes | nih.govpharmacompass.comnih.gov |
| N-ethylformamide (NEF) | Depletes | nih.gov |
| N-methyldeuteroformamide ([2H]NMF) | Less depletion than NMF | nih.gov |
| N,N-dimethylformamide (DMF) | No depletion | nih.gov |
| N-hydroxymethylformamide | No depletion | nih.gov |
| Formamide (B127407) (F) | No depletion | nih.gov |
The metabolic toxification of this compound is predominantly catalyzed by the cytochrome P450 isozyme CYP2E1. researchgate.netnih.govresearchgate.netd-nb.inforsc.orgcapes.gov.br Studies have shown that inducing CYP2E1 activity, for instance, by pretreatment with acetone, increases NMF metabolism and cytotoxicity in hepatocytes. researchgate.netnih.gov Conversely, inhibiting CYP2E1 with compounds like dimethylsulfoxide significantly reduces NMF-induced hepatocytotoxicity. researchgate.netnih.gov This indicates that CYP2E1 plays a central role, potentially being the sole cytochrome P450 isozyme responsible for the metabolic activation of hepatotoxic N-alkylformamides like NMF. nih.gov
Table 2: Influence of CYP2E1 Modulation on NMF Metabolism and Toxicity
| Treatment/Condition | Effect on CYP2E1 Activity | Effect on NMF Metabolism/Toxicity | Reference |
| Acetone pretreatment | Induces CYP2E1 | Increased NMF metabolism and cytotoxicity | researchgate.netnih.gov |
| Ethanol pretreatment | Induces CYP2E1 | Increased NMF metabolism | nih.gov |
| Dimethylsulfoxide (CYP2E1 inhibitor) | Inhibits CYP2E1 | Abolished NMF hepatocytotoxicity | researchgate.netnih.gov |
| Anti-rat CYP2E1 antibody | Inhibits CYP2E1 | Inhibited NMF metabolism by 75-80% | nih.gov |
The highly reactive methyl isocyanate, a metabolite of NMF, can bind to endogenous nucleophilic sites, leading to an imbalance in endoplasmic reticulum (ER) homeostasis. researchgate.net The ER is crucial for protein synthesis, folding, modification, and trafficking, and it also serves as a major intracellular calcium storage compartment. mdpi.comnih.gov Accumulation of unfolded or misfolded proteins in the ER lumen triggers ER stress, activating the unfolded protein response (UPR) to restore homeostasis. mdpi.comnih.govnih.gov Impaired ER homeostasis due to persistent ER stress can contribute to liver toxicity, characterized by increased expression of markers like GRP94 and leading to increased ALT/AST levels and liver necrosis. researchgate.netd-nb.infontu.edu.sg
Multiple Organ Toxicity Beyond Liver (e.g., Kidneys, Submandibular Glands, Nasal Cavity)
While the liver is the primary target organ for this compound toxicity, evidence suggests that NMF can induce toxicity in multiple other organs. These include the kidneys, submandibular glands, and nasal cavity. researchgate.netrsc.org The exact mechanisms for toxicity in these extrahepatic organs may share similarities with hepatic mechanisms, such as the involvement of CYP2E1, which is expressed in tissues like the kidney and nasal mucosa. rsc.org However, detailed research findings specifically outlining the mechanisms of NMF toxicity in these non-hepatic organs are less extensively documented compared to hepatotoxicity.
Sex-Specific Differences in Toxicity
Studies on this compound have indicated sex-specific differences in its toxicological effects, particularly in animal models. Research conducted in Fischer 344 rats exposed to NMF via inhalation revealed that NMF-related toxicity was predominant in female rats. For instance, two female rats exposed to 300 ppm NMF died during the exposure period, exhibiting hair loss and emaciation. Food consumption was significantly decreased in both male and female rats exposed to 300 ppm, and in females exposed to 100 ppm. Conversely, female rats exposed to 30 ppm NMF showed significantly increased food consumption. nih.gov
Biochemical and histological analyses further elucidated these differences. Increased red blood cell (RBC) count and hemoglobin (HGB) levels were observed in females exposed to 300 ppm NMF. Alterations in serum biochemical parameters, such as decreased alkaline phosphatase (ALP) and potassium (K) levels, and increased total cholesterol (TCHO) and sodium (Na) levels, were noted in both sexes at 100 ppm and 300 ppm. More pronounced effects, including increased alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, and decreased total protein (TP), albumin (ALB), and calcium (Ca) levels, were specifically observed in females exposed to 100 ppm and 300 ppm NMF. nih.gov
Organ-specific effects also demonstrated sex-based variations. The relative liver weight was elevated in both sexes exposed to 100 ppm and 300 ppm NMF. Histopathological findings included hypertrophy in the liver and submandibular glands, as well as nasal cavity injuries in both sexes at these concentrations. Notably, tubular basophilia of the kidneys was observed specifically in female rats exposed to 300 ppm NMF, indicating renal damage predominantly in females. nih.gov
The following table summarizes key toxicological findings related to this compound exposure, highlighting observed sex-specific differences:
Table 1: Sex-Specific Toxicological Findings of this compound in Fischer 344 Rats
| Parameter/Finding | Male Rats (100-300 ppm NMF) | Female Rats (100-300 ppm NMF) | Reference |
| Mortality | No deaths reported | 2 deaths at 300 ppm | nih.gov |
| Clinical Signs | Hair loss, emaciation at 300 ppm | Hair loss, emaciation at 300 ppm (also in dead animals) | nih.gov |
| Food Consumption | Decreased at 300 ppm | Decreased at 100 ppm & 300 ppm; Increased at 30 ppm | nih.gov |
| RBC & HGB | Not specified | Increased at 300 ppm | nih.gov |
| ALP & K Levels | Decreased at 100 ppm & 300 ppm | Decreased at 100 ppm & 300 ppm | nih.gov |
| TCHO & Na Levels | Increased at 100 ppm & 300 ppm | Increased at 100 ppm & 300 ppm | nih.gov |
| ALT, AST, BUN Levels | Not specified | Increased at 100 ppm & 300 ppm | nih.gov |
| TP, ALB, Ca Levels | Not specified | Decreased at 100 ppm & 300 ppm | nih.gov |
| Relative Liver Weight | Elevated at 100 ppm & 300 ppm | Elevated at 100 ppm & 300 ppm | nih.gov |
| Liver Histopathology | Hypertrophy at 100 ppm & 300 ppm | Hypertrophy at 100 ppm & 300 ppm | nih.gov |
| Submandibular Gland | Hypertrophy at 100 ppm & 300 ppm | Hypertrophy at 100 ppm & 300 ppm | nih.gov |
| Nasal Cavity Injuries | Noted at 100 ppm & 300 ppm | Noted at 100 ppm & 300 ppm | nih.gov |
| Kidney Histopathology | No exposure-related lesions observed in rats of either sex exposed to DMF, but tubular basophilia was noted in females exposed to 300 ppm NMF. nih.gov, nih.gov | Tubular basophilia at 300 ppm | nih.gov |
This compound as an Antineoplastic Agent
This compound (NMF) has garnered significant interest as an investigational antineoplastic agent due to its observed activity against various tumor types in preclinical settings. It is a polar solvent that has demonstrated cytostatic/cytotoxic, radiosensitizing, chemosensitizing, and differentiating activities in various studies. ascopubs.orgascopubs.orgnih.govresearchgate.netnih.govnih.govoup.comcolab.ws
Activity against Tumor Xenografts (Colon, Mammary, Lung)
Preclinical studies have shown NMF to exhibit substantial antitumor activity against human tumor xenografts. Specifically, NMF has demonstrated efficacy against human colon, mammary, and lung tumor xenografts implanted in athymic mice. ascopubs.orgascopubs.orgnih.govresearchgate.netnih.gov
Detailed findings indicate that NMF achieved greater than 90% tumor growth inhibition against three human tumor xenografts implanted beneath the renal capsule: the CX-I colon, LX-1 lung, and MX-1 mammary. Similar significant inhibition was also observed against established subcutaneously implanted human mammary tumor xenografts. ascopubs.org
Table 2: this compound Activity Against Human Tumor Xenografts
| Tumor Type | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Colon | CX-I (human) | >90% | ascopubs.org |
| Lung | LX-1 (human) | >90% | ascopubs.org |
| Mammary | MX-1 (human) | >90% | ascopubs.org |
| Mammary | SC implanted (human) | >90% | ascopubs.org |
Radiosensitizing and Chemosensitizing Activities
NMF has been identified for its ability to enhance the effects of both radiation and chemotherapy, acting as a radiosensitizer and chemosensitizer. ascopubs.orgascopubs.orgresearchgate.netnih.govnih.govoup.comcolab.ws
In terms of chemosensitization, NMF enhanced the in vitro response of murine hepatocarcinoma (HCa-1) cells to several chemotherapeutic agents, including 1,3-bis(2-chloroethyl)-1-nitrosourea, cis-diamminedichloroplatinum (II), and melphalan. Pre-treatment of HCa-1 cells with 1.25% NMF for 96 hours significantly enhanced sister chromatid exchanges (SCEs) induced by each of these drugs. This pre-treatment also augmented the cell kill induced by each agent, primarily affecting the low-dose shoulder region of the drug cell survival curve. The maximal enhancement was observed after 72 hours of NMF pre-treatment, with the effect being reversible within 48 hours of NMF removal. nih.gov
Regarding radiosensitization, NMF enhanced the growth-inhibiting effect of photon irradiation on a xenografted human colon carcinoma (DLD-2) in nude mice. NMF alone increased the time required for a doubling of initial tumor volume by 1.7 days compared to control tumors. When combined with radiation, NMF significantly prolonged tumor regrowth delay times. For instance, a 10.0 Gy photon dose alone increased doubling time by 3.6 days, while NMF plus 10.0 Gy increased it by 7.5 days. Similarly, a 13.75 Gy photon dose alone resulted in a 7.6-day increase, which escalated to 12.9 days when combined with NMF. This enhancement was observed with both single-dose and fractionated radiation protocols, suggesting that NMF's radiosensitizing effect is not due to interference with sublethal damage repair. aacrjournals.org
Table 3: this compound Radiosensitizing Activity on DLD-2 Human Colon Carcinoma Xenografts
| Treatment | Initial Tumor Volume Doubling Time Increase (Days) vs. Control | Tumor Regrowth Delay Time Increase (Days) vs. Control | Reference |
| NMF alone (150 mg/kg daily for 19 days) | 1.7 | Not specified | aacrjournals.org |
| 10.0 Gy Photon Irradiation | 3.6 | Not specified | aacrjournals.org |
| 13.75 Gy Photon Irradiation | 7.6 | Not specified | aacrjournals.org |
| NMF + 10.0 Gy Photon Irradiation | Not specified | 7.5 | aacrjournals.org |
| NMF + 13.75 Gy Photon Irradiation | Not specified | 12.9 | aacrjournals.org |
Induction of Cancer Cell Maturation and Differentiation
NMF belongs to a class of polar-planar compounds known for their ability to induce cellular differentiation in various neoplastic cell lines. This differentiating activity has been observed in both murine and human leukemia cells, as well as human colon cancer cells. ascopubs.orgascopubs.orgnih.govresearchgate.netnih.govnih.govoup.comcolab.wsiarc.fraacrjournals.org
For example, treatment of human HT-29 colon carcinoma cells with 1% (170 mM) NMF induced cell differentiation and concurrently reduced cell proliferation. NMF also increased the doubling times of DLD-1 Clone A human colon carcinoma cells in a concentration-dependent manner. iarc.fr Furthermore, exposure of DLD-1 Clone A human colon cancer cells to NMF led to a significant increase in membrane viscosity, with maximal changes occurring after 11 days of treatment. This effect was concentration-dependent, with 1.0% NMF showing the maximal effect. These observed membrane changes correlated strongly with NMF's ability to induce differentiation in these cells, as well as with changes in cell growth rate and morphology. aacrjournals.org
Modulation of Proto-oncogene Expression (e.g., c-myc)
One of the proposed mechanisms of action for NMF's antineoplastic activity involves the modulation of proto-oncogene expression. ascopubs.orgascopubs.org Research has specifically focused on the proto-oncogene c-myc.
Studies have demonstrated that NMF suppresses the expression of the c-myc proto-oncogene in human colon carcinoma cells (DLD-1 Clone A) in a dose- and time-dependent manner. This suppression is primarily attributed to an inhibition of c-myc transcription rather than an increased degradation of c-myc mRNA. Importantly, this effect is reversible upon removal of NMF from the culture medium. nih.gov Western blot analysis further confirmed a rapid and significant decrease in c-myc protein levels, becoming virtually undetectable within 3 hours under continuous NMF exposure. nih.gov
Effects on Heat Shock Protein Synthesis (e.g., hsc70)
This compound has also been shown to influence the synthesis of heat shock proteins (HSPs), particularly the constitutive heat shock protein hsc70 (HSPA8). Studies on HL-60 cells treated with NMF revealed an early and striking reduction in the levels of hsc70. nih.gov
Specifically, analysis of protein synthesis indicated a fall in the synthesis of M(r) 70,000 heat shock proteins within 12 hours of NMF exposure. Immunoanalysis confirmed a significant reduction in constitutive hsc70 protein levels when cells were continuously incubated with 170 mM this compound. A decrease in hsc70 RNA levels was observed within 3 hours and persisted thereafter. Interestingly, while hsc70 protein and RNA levels decreased, transcription of the hsc70 gene was initially induced within 1-2 hours before returning to basal levels. nih.gov
Furthermore, in HL-60 promyelocytic leukemia cells, continuous exposure to NMF for 48 hours resulted in decreases in mitochondrial HSP70 (mtHSP70), with minimal changes in the levels of HSP70, HSC70, and GRP78. These findings suggest that a reduction in mtHSP70 is a significant factor in the NMF-induced differentiation of HL-60 cells. nih.gov
Interaction with Biological Macromolecules
This compound's unique chemical properties, particularly its amide linkage, enable it to engage in diverse interactions with biological macromolecules, influencing their structure and function.
This compound as a Model for Peptide Bond Research
This compound (NMF) serves as a crucial model system for studying the peptide bond, the fundamental linkage in proteins. As a simple amide containing the peptide linkage, NMF mimics local scenarios that can occur within peptides hiden.fr. It is extensively utilized in basic research to investigate protein conformation, hydration, and stability mdpi.com.
NMF, along with N,N-dimethylformamide (DMF), is employed in the parameterization and verification of molecular dynamics force fields (FFs) to accurately represent peptide bond behavior, which is essential for simulating larger and more complex peptide structures mdpi.com. Early studies on hindered rotation in NMF have been conducted to understand the dynamics of the peptide bond nih.gov.
Furthermore, NMF acts as a model for peptide N-H...π hydrogen bonding, with the this compound-benzene complex serving as a prototypical system for such interactions nih.govacs.org. Quantum mechanical calculations have demonstrated that the binding energy for the this compound-benzene complex can reach over 5 kcal/mol, indicating a strength comparable to conventional hydrogen bonding. This suggests that peptide N-H...π hydrogen bonding is sufficiently strong to play an important role in stabilizing protein structures nih.govacs.org. Compared to formamide, NMF and N-methylacetamide (NMA) are considered more representative of protein backbone amides due to their greater amide resonance arxiv.org.
Interactions with Enzymes (e.g., Superoxide (B77818) Dismutase)
NMF has been shown to interact with various enzymes, notably superoxide dismutase (SOD), an essential antioxidant defense enzyme researchgate.netnih.gov. These interactions have been investigated using a combination of spectroscopic methods, including Fourier Transform Infrared (FT-IR) spectroscopy, Circular Dichroism (CD) spectroscopy, and UV-visible spectroscopy, alongside molecular modeling techniques researchgate.netnih.gov.
The interaction of NMF with enzymes like superoxide dismutase (SOD) leads to significant conformational changes and destabilization of their secondary structure. FT-IR analysis has revealed alterations in peak positions and shapes of SOD, indicating a change in its secondary structure upon interaction with NMF researchgate.netnih.gov. Complementary data from CD spectra further confirm that NMF decreases the degree of SOD's secondary structure, directly resulting in the destabilization of the enzyme researchgate.netnih.govebi.ac.uk. This structural unfolding is a critical consequence of the protein-ligand complex formation between NMF and the enzyme researchgate.netnih.govebi.ac.uk. Molecular docking studies have predicted that specific residues, such as Asn54 and Val302 of the dimeric SOD protein, are involved in these interactions with NMF researchgate.netnih.govebi.ac.uk.
Table 1: Spectroscopic Evidence of NMF-Induced Conformational Changes in Superoxide Dismutase
| Spectroscopic Method | Observed Change | Implication for SOD Structure | Citation |
| FT-IR Spectroscopy | Change in peak positions and shapes | Altered secondary structure | researchgate.netnih.gov |
| Circular Dichroism (CD) Spectroscopy | Decreased degree of secondary structure | Destabilization of enzyme | researchgate.netnih.govebi.ac.uk |
The conformational changes and destabilization induced by NMF's interaction with enzymes directly lead to the inhibition of their enzymatic activity. Studies on SOD have demonstrated that NMF exerts an inhibitory effect on its enzyme kinetics researchgate.netnih.govebi.ac.uk. This inhibition has been investigated through methods such as pyrogallol (B1678534) autoxidation researchgate.netnih.govebi.ac.uk. The formation of a protein-ligand complex with NMF causes structural unfolding, which is the direct mechanism leading to the observed enzymatic inhibition researchgate.netnih.govebi.ac.uk. Specifically, NMF causes a loss of enzymatic activity in SOD1 due to the perturbation of its secondary structure researchgate.net.
Protein Folding Studies
This compound is a valuable tool in protein folding research, offering insights into the stability and conformational preferences of peptide bonds nih.govacs.org. Proton magnetic resonance studies utilizing NMF have been instrumental in examining the cis/trans equilibrium of peptide bonds. These studies reveal that the cis/trans equilibria are remarkably insensitive to the solvent environment nih.govacs.orgresearchgate.net. For instance, NMF exists as the cis isomer to a measurable extent in various solvents: 8% in water, 10.3% in chloroform, 8.8% in benzene, and 9.2% in cyclohexane (B81311) nih.govresearchgate.net. This research contributes to understanding the strong preference for the trans configuration consistently observed in the three-dimensional structures of globular proteins nih.gov.
Table 2: Cis Isomer Percentage of this compound in Different Solvents
| Solvent | Cis Isomer Percentage (%) | Citation |
| Water | 8.0 | nih.govresearchgate.net |
| Chloroform | 10.3 | nih.govresearchgate.net |
| Benzene | 8.8 | nih.govresearchgate.net |
| Cyclohexane | 9.2 | nih.govresearchgate.net |
Hydrogen Bonding in Biological Systems
Hydrogen bonding is a fundamental interaction in biological systems, and this compound plays a significant role in understanding its dynamics and influence. NMF itself is a hydrogen-bonded system, and its properties are markedly influenced by strong intermolecular hydrogen bonds aip.org. It forms hydrogen bonds between its carbonyl (C=O) and amino (N-H) groups aip.org.
The this compound-benzene complex serves as a model for peptide N-H...π hydrogen bonding, an interaction that is sufficiently strong to contribute to the stabilization of protein structures nih.govacs.org. Quantum Mechanical Charge Field-Molecular Dynamics (QMCF-MD) simulations have been used to study the formation of hydrogen bonds by cis-N-methylformamide in aqueous solutions, providing insights into the structure and dynamics of these solvates researchgate.net.
The hydrogen bonding capabilities of NMF are also influenced by the solvent environment. For instance, the donating ability of the amide-hydrogen of NMF to the oxygen of dimethyl sulfoxide (B87167) (DMSO) is higher compared to its interaction with water, highlighting its adaptable role in various solvent systems researchgate.net. Research into NMF oligomers has shown that charge transfer between hydrogen bond donor and acceptor groups within the NMF molecule is a crucial factor in inducing the cooperative effect of hydrogen bonding nih.gov. Additionally, the increase and decrease in the double bond character of the C-N and C=O bonds in NMF can be attributed to the strong hydrogen bonds present in its crystal structure aip.org.
Table 3: N-H...π Hydrogen Bonding in this compound-Benzene Complex
| Interaction Type | Binding Energy (kcal/mol) | Role in Protein Structure | Citation |
| Peptide N-H...π Hydrogen Bond | > 5 (for NMF-benzene complex) | Stabilization of protein structures | nih.govacs.org |
Environmental Fate and Remediation of N Methylformamide
Environmental Release and Occurrence
N-Methylformamide can enter the environment through several routes, primarily stemming from its industrial applications and as a byproduct or impurity in other chemical processes.
This compound is a widely recognized industrially relevant solvent and a vital intermediate in various industrial processes nih.govrsc.org. Its production and subsequent use can lead to its release into the environment via diverse waste streams nih.gov. NMF finds application as an extraction solvent for aromatic hydrocarbons and is utilized in the synthesis of pesticides and in the manufacturing of methyl isocyanate nih.gov. Furthermore, it serves as a solvent in pharmaceutical synthesis, pesticide production, pigment and dye manufacturing, the electronics industry (specifically in semiconductor and fiber production), and the textile industry epchems.comnih.gov. The industrial synthesis of NMF typically involves the reaction of methylamine (B109427) with formic acid or methyl formate (B1220265) epchems.com.
This compound has been identified as an impurity in N,N-Dimethylformamide (DMF) taylorfrancis.com. Due to this, occupational exposure to NMF can occur during the manufacturing and utilization of DMF taylorfrancis.com. DMF is a high-production-volume chemical, widely produced and used globally as a solvent, intermediate, and additive in the chemical industry iarc.frwho.intatamanchemicals.com. During the synthesis of DMF, if dimethylamine (B145610) (DMA) contains ammonia (B1221849) or other amines, various amides, including this compound, can be generated as byproducts google.com. NMF is also present as an impurity in the N,N-dimethylformamide used as an inert ingredient in formulations of the lampricide TFM publications.gc.ca.
This compound can be released into the atmosphere as a consequence of the photolysis of dimethylamine or trimethylamine (B31210) nih.govtaylorfrancis.com. Research indicates that this compound is among the major primary products formed during the atmospheric photo-oxidation of methylamine, dimethylamine, and trimethylamine nilu.com.
The photolysis of the aquatic herbicide fluridone (B42967) can lead to the presence of this compound in water nih.govtaylorfrancis.com. Laboratory studies investigating the photolysis of fluridone in aqueous solutions have identified this compound as a significant photoproduct oup.comnih.govacs.org. These studies sometimes employed highly exaggerated fluridone concentrations to facilitate the detection of potential photoproducts oup.com.
This compound has been detected in cigarette smoke nih.govtaylorfrancis.comtandfonline.commednexus.org. It has been identified as an oxidation product resulting from the degradation of nicotine (B1678760) in both conventional cigarettes and heat-not-burn smoking devices acs.org.
Atmospheric Degradation and Photo-oxidation
In the vapor phase, this compound undergoes degradation in the atmosphere primarily through reactions with photochemically-produced hydroxyl radicals (OH radicals) nih.gov. The estimated half-life for this reaction in air is approximately 57 hours nih.gov.
Extensive experimental and computational studies have focused on the reactions of this compound with OH radicals researchgate.netuio.nouio.nouio.norsc.orgkit.edursc.org. These studies reveal that the rate coefficients for the reaction of this compound with OH radicals exhibit negative temperature dependencies researchgate.netuio.nouio.nouio.norsc.orgkit.edursc.org. At a room temperature of 298 ± 3 K, the rate coefficient for the reaction of this compound with OH radicals has been determined to be (10.1 ± 0.6) × 10⁻¹² cm³ molec⁻¹ s⁻¹, which corresponds to an atmospheric lifetime of approximately 1 day nih.gov. Other studies have reported a rate coefficient of (0.86 ± 0.24) × 10⁻¹¹ cm³ molec⁻¹ s⁻¹ at 298 ± 2 K researchgate.net.
Atmospheric photo-oxidation of this compound primarily yields methyl isocyanate (CH₃NCO) with an approximate yield of 65%, and (CHO)₂NH with a yield of about 16% researchgate.netuio.nouio.norsc.orgkit.edu. Additionally, NOx-dependent amounts of CH₂NH and CH₃NHNO₂ are formed as primary products researchgate.netuio.nouio.norsc.orgkit.edu. The degradation mechanism involves C-H abstraction from alkyl groups and from formyl C(O)-H bonds, while N-H abstractions are considered negligible nih.govacs.org. The potential for nitramine formation during this compound photo-oxidation is comparable to that observed for methylamine researchgate.netuio.nouio.norsc.orgkit.edu.
Table 1: Primary Products of Atmospheric this compound Photo-oxidation
| Product Name | Chemical Formula | Approximate Yield (%) | Notes |
| Methyl Isocyanate | CH₃NCO | 65 | Major product |
| Diformamide | (CHO)₂NH | 16 | |
| Methylmethanimine | CH₂NH | NOx-dependent | Formed as a primary product |
| N-Methylnitramine | CH₃NHNO₂ | NOx-dependent | Formed as a primary product |
Table 2: Rate Coefficients for this compound Reaction with OH Radicals
| Temperature (K) | Rate Coefficient (cm³ molec⁻¹ s⁻¹) | Source |
| 298 ± 3 | (10.1 ± 0.6) × 10⁻¹² | nih.gov |
| 298 ± 2 | (0.86 ± 0.24) × 10⁻¹¹ | researchgate.net |
| 260–295 | (1.3 ± 0.4) × 10⁻¹² exp(3.7 kJ mol⁻¹/(RT)) | researchgate.netuio.nouio.norsc.orgkit.edursc.org |
Advanced Analytical Methodologies for N Methylformamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratios
N-Methylformamide (NMF) exhibits conformational isomerism, primarily existing as cis and trans rotamers due to the hindered internal rotation around the C-N amide bond wikipedia.orgias.ac.in. This partial double bond character between the carbonyl carbon and nitrogen significantly raises the rotational barrier, preventing free rotation at ambient temperatures and allowing for the distinct observation of these isomers wikipedia.orgias.ac.in. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing and quantifying these isomers, as their distinct chemical environments lead to separate signals in NMR spectra wikipedia.orgrsc.org.
The trans isomer of NMF is generally preferred due to steric repulsion between larger substituents wikipedia.org. The relative abundance of these isomers is influenced by the physical state (gas, liquid, solution) and the solvent environment researchgate.netacs.org.
Experimental Findings and Isomer Ratios
NMR spectroscopy has been extensively used to determine the cis/trans isomer ratios of NMF in various conditions. In the gas phase, the cis isomer typically accounts for approximately 5% of the total, with reported abundance ratios ranging from 83% to 86% for the trans isomer researchgate.net. In the liquid state, the trans isomer is even more predominant, ranging from 90% to 98% researchgate.net. Similarly, in various dilute solutions, the trans isomer's abundance ranges from 89% to 95% researchgate.net. This remarkable insensitivity of the abundance ratio to the solvent environment in many cases suggests the persistence of strong intermolecular attractions, such as hydrogen bonding researchgate.net.
The following table summarizes representative cis/trans isomer ratios of NMF in different environments:
Table 1: this compound Isomer Ratios in Various Environments
| Environment | cis Isomer (%) | trans Isomer (%) | Reference |
| Gas Phase | ~5 | 83-86 | researchgate.net |
| Liquid | 2-10 | 90-98 | researchgate.net |
| CCl₄ Solution | 8 | 92 | psu.edu |
| Aqueous Solution | Not specified | Favored | acs.orgnih.gov |
| CDCl₃ Solution | Not specified | Favored | acs.orgnih.gov |
Thermodynamic Parameters
Variable temperature ¹H NMR studies have provided insights into the thermodynamic parameters governing the cis/trans conformational equilibrium of NMF. In aqueous solution, the trans isomer of NMF is enthalpically favored relative to the cis isomer, with a standard enthalpy difference (ΔH°) of -5.79 ± 0.18 kJ mol⁻¹ acs.orgnih.gov. Entropy differences at 298 K (298 × ΔS°) play a minor role, contributing -0.23 ± 0.17 kJ mol⁻¹ acs.orgnih.gov.
The following table presents the thermodynamic parameters for the cis/trans isomerization of NMF:
Table 2: Thermodynamic Parameters for NMF cis/trans Isomerization (at 298 K)
| Solvent | ΔH° (kJ mol⁻¹) | 298 × ΔS° (kJ mol⁻¹) | ΔG° (kJ mol⁻¹) (calculated) | Reference |
| Aqueous Solution | -5.79 ± 0.18 | -0.23 ± 0.17 | -5.56 | acs.orgnih.gov |
| CDCl₃ Solution | -3.71 ± 0.17 | 1.02 ± 0.19 | -4.73 | acs.orgnih.gov |
Note: ΔG° is calculated as ΔH° - (298 × ΔS°).
Impact of Lanthanide Shift Reagents
The cis/trans isomer ratio of NMF can be significantly perturbed by the presence of lanthanide shift reagents (LSRs) psu.edu. For instance, the addition of Eu(fod)₃ to a solution of NMF in CCl₄ can cause the percentage of the cis-isomer to increase from approximately 8% in the absence of LSR to 44% when the molar ratio of LSR to amide is 0.5 psu.edu. This phenomenon is attributed to the equilibrium constant for LSR binding to the cis-conformation being much larger than for binding to the trans-conformation psu.edu.
NMR Chemical Shifts and Coupling Constants
The distinct chemical environments of the cis and trans isomers of NMF lead to characteristic differences in their NMR spectra. For example, in ¹H NMR, two separate signals are observed for the methyl protons and formyl protons of the two conformers mdpi.com.
Representative ¹H NMR chemical shifts for NMF isomers:
Table 3: Representative ¹H NMR Chemical Shifts for this compound Isomers (in DMSO-d₆ at 20 °C)
| Proton Type | cis Isomer (ppm) | trans Isomer (ppm) | Reference |
| Methyl Protons | 2.64 | 2.71 | mdpi.com |
| Formyl Protons | 8.28 | 8.36 | mdpi.com |
| NH Proton | Not specified | Not specified | chemicalbook.com |
Note: Chemical shifts can vary depending on solvent and temperature.
Furthermore, ¹⁵N NMR spectroscopy, particularly with proton polarization transfer techniques, has been utilized to observe the E- and Z-isomers (equivalent to trans and cis, respectively) of N-alkylformamides at natural abundance researchgate.net. These studies have revealed stereospecificity in both one- and two-bond ¹⁵N-¹H coupling constants. Specifically, the one-bond spin-spin coupling constants [¹J(¹⁵N-¹H)] for the trans isomers of N-alkylformamides are consistently larger than those for their cis counterparts researchgate.net.
Future Directions and Interdisciplinary Research with N Methylformamide
Development of Novel Synthetic Pathways
The development of novel synthetic pathways for N-Methylformamide is increasingly focused on sustainable and energy-efficient methodologies. Recent advancements highlight electrochemical synthesis as a promising route, enabling precise and energy-efficient transformations. For instance, researchers have reported the selective electrochemical N-formylation of methylamine (B109427) using methanol (B129727) as both a reagent and solvent, facilitated by a simple glassy carbon electrode. Under optimized conditions, a Faradaic efficiency of 34% for this compound synthesis has been achieved in a neutral NaClO4 electrolyte. uva.nlresearchgate.netnih.govresearchgate.netacs.org This process involves the formation of methylisocyanide as an intermediate, which subsequently hydrates to yield this compound. uva.nlresearchgate.netnih.govresearchgate.netacs.org This discovery opens avenues for metal-free and safer synthesis of formamides, including NMF, potentially revolutionizing chemical manufacturing. uva.nlresearchgate.netresearchgate.netacs.org
Furthermore, NMF can serve as a nitrogen source in various amination reactions, contributing to the synthesis of complex organic molecules. nih.gov For example, it has been successfully employed to produce N-methyl-furfuryl amines from furfural (B47365) aldehydes. nih.gov The exploration of such reactions under microwave-assisted and flow chemistry conditions represents a promising area for future research, aiming for rapid and regulatable synthesis of nitrogen-containing compounds. nih.gov
Table 1: Electrochemical Synthesis of this compound from Methylamine and Methanol
| Parameter | Value | Source |
| Reactants | Methylamine (MeNH₂), Methanol | nih.govacs.org |
| Electrode | Simple glassy carbon electrode (GC WE), Graphite CE | nih.govacs.org |
| Electrolyte | Neutral NaClO₄ | nih.govacs.org |
| Potential (vs SCE) | 3.0 V | nih.govacs.org |
| Reaction Time | 1 hour | nih.govacs.org |
| Faradaic Efficiency (FE) | 34% | uva.nlresearchgate.netnih.govresearchgate.netacs.org |
| Intermediate Identified | Methylisocyanide | uva.nlresearchgate.netnih.govacs.org |
| Key Reaction Pathways | Direct oxidation of hemiaminal, Methylisocyanide formation/hydration | researchgate.netnih.gov |
Expansion of Catalytic and Solvent Applications
This compound's unique properties, including its high polarity and ability to dissolve a wide range of organic and inorganic compounds, position it for expanded roles as a solvent and in catalytic applications. ontosight.aimdpi.comepchems.com It is already utilized as an extraction solvent for aromatic hydrocarbons and as a ligand in coordination chemistry, serving as a precursor to methyl isocyanide. fishersci.nowikipedia.org
Future research aims to leverage NMF in advanced materials and catalytic systems. For instance, NMF has been investigated as a solvent for the dissolution and recrystallization of Li₃PS₄, a crucial step in preparing solid electrolytes for lithium-ion batteries. sigmaaldrich.commdpi.com This highlights NMF's potential to augment solubility and processing capabilities for next-generation energy storage materials. mdpi.com
Furthermore, the incorporation of amide functionalities, including those derived from NMF, into Metal-Organic Frameworks (MOFs) is an emerging area in heterogeneous catalysis. researchgate.net The flexible, polarizable, and basic nature of amide groups can lead to MOFs with enhanced gas storage and catalytic properties. researchgate.net Research in this domain focuses on developing novel amide-functionalized MOFs for various organic reactions and photocatalysis, exploring the cooperative roles of Lewis acid metal centers and Lewis basic amide groups. researchgate.net
Elucidation of Complex Biological Mechanisms and Drug Development
This compound has a history of investigation in biological and medical contexts, including its use as an investigational anticancer drug and an intermediate in pharmaceutical production. ontosight.aifishersci.noevitachem.comchemicalbook.com Future research continues to delve into its complex biological mechanisms and potential in drug development.
NMF acts as a polar solvent in various biochemical applications and has been studied for its role in the denaturation of proteins and its effects on cellular structures. ontosight.ai Due to its structural similarity to a peptide bond, NMF serves as a model substance for fundamental research into protein conformation, hydration, and stability. mdpi.comresearchgate.net
Studies have explored NMF's cytotoxic effects and its ability to enhance the cytotoxic potential of antitumoral compounds, often depending on the sequence of treatment. ontosight.aiarcjournals.org Research on colon carcinoma cell lines (HT-29) has shown that non-cytotoxic doses of NMF can sensitize cells to the lethal activity of antineoplastic drugs like adriamycin and cisplatin. chemicalbook.comnih.gov This chemosensitization effect is linked to NMF's influence on cell volume and the increased expression of integrin receptors such as VLA2, VLA5, and VLA6, suggesting the plasma membrane as a potential target. chemicalbook.comnih.gov Additionally, NMF has been shown to modulate the expression of adhesion receptors and cell adhesion to various extracellular matrix components in melanoma cells, influencing their metastatic behavior. nih.gov
Further research involves identifying genomic biomarkers for hepatotoxicity caused by reactive metabolites of NMF, utilizing stable isotope-labeled compounds to monitor gene changes associated with specific metabolic pathways. nih.gov The interaction of NMF with antioxidant defense enzymes like superoxide (B77818) dismutase has also been studied using spectroscopic and molecular modeling techniques, revealing changes in protein secondary structure upon interaction. ebi.ac.uk
Advanced Environmental Impact Assessment and Remediation Strategies
As the industrial applications of this compound expand, so does the imperative for advanced environmental impact assessment and the development of effective remediation strategies. Comprehensive evaluation of its environmental fate and potential drawbacks, including toxicity and compatibility concerns, is crucial for its sustainable integration into various technologies. mdpi.com
Research efforts are directed towards understanding the atmospheric degradation of NMF. Studies involving the reactions of NMF with hydroxyl (OH) radicals have been conducted using both experimental and computational methods to determine reaction rate coefficients and degradation mechanisms under atmospheric conditions. rsc.org
Furthermore, the environmental behavior of NMF in soil, particularly its degradation rates under varying pH conditions, is an area of ongoing investigation, especially given its use in the synthesis of pesticides. nih.gov This research contributes to developing new agricultural chemicals with controllable degradation profiles to meet specific environmental and ecological needs. nih.gov The broader context of sustainable chemical manufacturing necessitates the development of greener approaches for NMF production and its applications, aiming to minimize its environmental footprint. uva.nlresearchgate.netresearchgate.net
Integration of Computational and Experimental Methodologies
The future of this compound research heavily relies on the synergistic integration of computational and experimental methodologies. Computational chemistry, particularly Density Functional Theory (DFT), plays a critical role in predicting molecular structures, conformations, torsional barriers, NMR chemical shifts, and vibrational frequencies of NMF and related amides. a2bchem.compsu.eduacs.orgarxiv.orgaanda.org These theoretical calculations often show excellent agreement with experimental geometries derived from techniques like gas-phase electron-diffraction studies. psu.edu
Molecular dynamics (MD) simulations are employed to study the behavior of NMF, especially its role as a model for peptide bonds, aiding in the parametrization and verification of force fields for simulating larger and more complex peptide structures. mdpi.comresearchgate.net These simulations provide insights into the energetics and dynamics of hydrogen bonding, which is crucial for understanding NMF's interactions in biological systems and as a solvent. mdpi.comresearchgate.neta2bchem.comarxiv.orgaip.orgresearchgate.net
The combination of experimental techniques, such as neutron diffraction with isotopic substitution, and computational methods like Monte Carlo simulations, allows for detailed investigations into solute-solvent interactions and the local structure of NMF in various mixtures. aip.orgresearchgate.net This integrated approach helps to elucidate the strength and nature of hydrogen bonds, providing a deeper understanding of NMF's solvation properties and its behavior in complex chemical environments. aip.orgresearchgate.net Such computational modeling and simulation efforts are instrumental in assisting experimentalists, interpreting complex data, and guiding the development of new materials with tailored properties. researchgate.net
Q & A
Q. What experimental techniques are recommended for characterizing the conformational stability of N-methylformamide?
this compound exhibits rotational isomerism due to hindered rotation around the amide bond. Conformational stability (E vs. Z forms) can be assessed using:
- Nuclear Magnetic Resonance (NMR) : DNMR (Dynamic NMR) quantifies energy barriers via temperature-dependent coalescence of proton signals .
- Rotational Spectroscopy : High-resolution rotational spectra (e.g., J≤62 transitions) provide precise torsional state data and interstellar detection potential .
- Computational Methods : Benchmarking with DLPNO-CCSD(T) or MP2 against experimental ΔG values (e.g., 1.08–2.11 kcal·mol⁻¹ for E/Z forms) ensures accuracy .
Q. How can researchers validate the purity and identity of synthesized this compound?
- Chromatography : GC-MS or HPLC coupled with standards to confirm retention times and mass spectra.
- Spectroscopy : FT-IR for amide C=O stretch (~1650–1700 cm⁻¹) and ¹H NMR for methyl group splitting patterns (δ ~2.8–3.1 ppm) .
- Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .
Q. What are the primary metabolic pathways of this compound in biological systems?
this compound is a metabolite of dimethylformamide (DMF), primarily processed via:
- Cytochrome P450 (CYP2E1) : Oxidative demethylation to formamide and CO₂, with urinary this compound as a biomarker .
- Toxicokinetic Monitoring : Measure urinary N-hydroxymethyl-N-methylformamide (HMMF) using GLC or LC-MS for occupational exposure assessment .
Advanced Research Questions
Q. How do computational methods resolve discrepancies in conformational energy calculations for this compound?
Discrepancies arise from steric/electronic approximations in force fields (e.g., MM3-00 overestimates ΔG by +0.83 kcal·mol⁻¹ vs. DLPNO-CCSD(T)). Mitigation strategies include:
- Multi-Level Benchmarking : Compare DFT (B3LYP), MP2, and CCSD(T) results with experimental ΔG values .
- Solvent Corrections : Apply implicit solvent models (e.g., PCM) to account for dielectric effects in solution-phase studies .
- Error Analysis : Quantify deviations using RMSD (<0.3 kcal·mol⁻¹ for MP2/B3LYP vs. >1.5 kcal·mol⁻¹ for UFF/Dreiding) .
Q. What in vivo models and endpoints are appropriate for studying this compound’s antineoplastic and toxic effects?
- Cancer Models : Human melanoma cells (e.g., M14 line) to assess integrin-mediated adhesion changes (e.g., α2β1, αvβ3 upregulation) and metastasis suppression via SCID/nude mice .
- Toxicity Endpoints : Monitor hepatotoxicity (ALT/AST elevation) and nephrotoxicity (BUN/creatinine) in rats, with LC-MS quantification of urinary NMF/HMMF .
- Dose-Response Design : Use subacute exposure (50–200 mg/kg/day) to differentiate therapeutic vs. toxic thresholds .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Transcriptomics : RNA-seq to identify pathways (e.g., oxidative stress, apoptosis) in treated cell lines .
- Metabolomics : NMR or LC-HRMS to map formamide/CO₂ accumulation and glutathione depletion .
- Data Fusion : Apply PLS-DA or hierarchical PCA to correlate clinical chemistry (e.g., liver enzymes) with omics datasets .
Methodological Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, fume hoods, and respirators to prevent dermal/inhalation exposure .
- Waste Management : Neutralize with 10% NaOH before disposal to minimize environmental release .
- Biomonitoring : Regular urinary NMF testing for lab personnel (threshold: 40 mg/L per OSHA guidelines) .
Q. How to design experiments addressing contradictory data on this compound’s environmental persistence?
- Atmospheric Degradation : Use smog chambers to quantify OH radical reaction rates (kOH) and product formation (e.g., CO, NOx) .
- Aquatic Fate : Measure Henry’s Law constants (e.g., bubble column method) and hydrolysis rates at varying pH/temperature .
- Modeling : Apply QSPR or AOP-Wiki frameworks to predict ecotoxicological endpoints from structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
